![molecular formula C10H10BrN3O B1467472 {1-[(3-bromophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol CAS No. 1249727-30-7](/img/structure/B1467472.png)
{1-[(3-bromophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol
Descripción general
Descripción
The compound “{1-[(3-bromophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol” is a complex organic molecule that contains a 1,2,3-triazole ring, a bromophenyl group, and a methanol group. The 1,2,3-triazole ring is a five-membered aromatic heterocycle, which consists of two carbon atoms and three nitrogen atoms . The bromophenyl group is a phenyl ring (a six-membered aromatic ring of carbon atoms) with a bromine atom attached . The methanol group consists of a carbon atom bonded to three hydrogen atoms and one hydroxyl group.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,2,3-triazole ring, possibly through a [3+2] cycloaddition reaction, a type of reaction commonly used to synthesize 1,2,3-triazoles . The bromophenyl group could be introduced through a palladium-catalyzed coupling reaction .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the 1,2,3-triazole ring, the bromophenyl group, and the methanol group. The bromine atom in the bromophenyl group could potentially be a site of electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase its molecular weight and possibly its boiling point compared to similar compounds without a bromine atom .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Triazole compounds are known for their antimicrobial properties. The 1,2,3-triazole ring, in particular, has been shown to be effective against various bacterial and fungal strains. The bromophenyl group in the compound could potentially enhance these properties, making it a candidate for developing new antimicrobial agents. Research has indicated that triazole derivatives exhibit growth inhibitory activity against certain pathogens, which could be explored further with this compound .
Antioxidant Properties
The antioxidant capacity of triazole derivatives makes them valuable in combating oxidative stress-related diseases. The compound could be assessed for its free radical scavenging ability, which is crucial in preventing cellular damage. This property is particularly relevant in the development of treatments for chronic conditions such as cancer and heart disease .
Drug Discovery
Triazoles are a prominent class of compounds in drug discovery due to their structural similarity to the amide bond, which is prevalent in many drugs. They are stable under physiological conditions and can form hydrogen bonds, making them excellent candidates for medicinal chemistry. The subject compound could be investigated for its potential as a core structure in the development of new therapeutic agents .
Supramolecular Chemistry
The triazole ring’s ability to participate in hydrogen bonding and its dipole moment make it an interesting building block in supramolecular chemistry. It could be used to create novel host-guest systems, molecular switches, or receptors. The bromophenyl group might also offer additional points of interaction, enhancing the compound’s utility in this field .
Polymer Chemistry
In polymer chemistry, triazole derivatives can be utilized as monomers or cross-linkers due to their robustness and thermal stability. The compound could be explored for its potential to form polymers with unique properties, such as enhanced strength or chemical resistance, which could have applications in materials science .
Neuroprotective Research
The bromophenyl group in the compound could be of interest in neuroprotective research. Bromophenyl derivatives have been studied for their effects on enzymes and other biomolecules in the brain. This compound could be investigated for its potential to protect neuronal cells from damage or to modulate neurological functions .
Propiedades
IUPAC Name |
[1-[(3-bromophenyl)methyl]triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3O/c11-9-3-1-2-8(4-9)5-14-6-10(7-15)12-13-14/h1-4,6,15H,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEJJDMITGZNBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CN2C=C(N=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[(3-bromophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



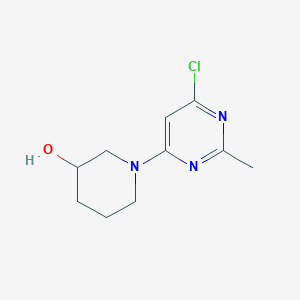
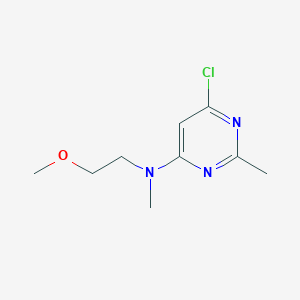
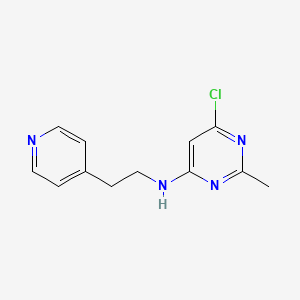
![6,6-Dioxo-6lambda6-thiaspiro[2.5]octane-1-carboxylic acid](/img/structure/B1467396.png)
![[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467397.png)
![[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467398.png)
![N-butyl-2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]acetamide](/img/structure/B1467401.png)
![[1-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467403.png)
![(1-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B1467405.png)
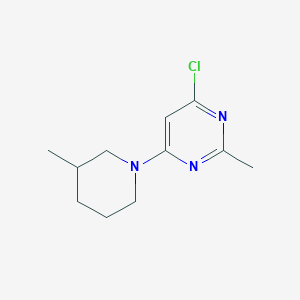
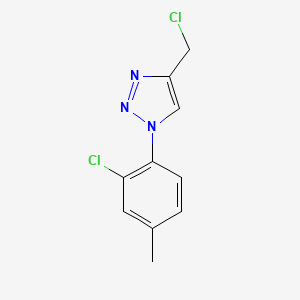
![4-(chloromethyl)-1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1467410.png)
![{1-[(4-bromophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467411.png)
![4-(chloromethyl)-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1467412.png)